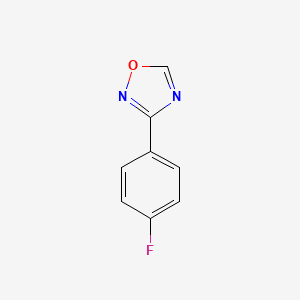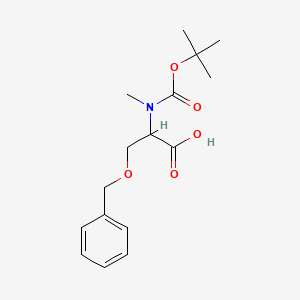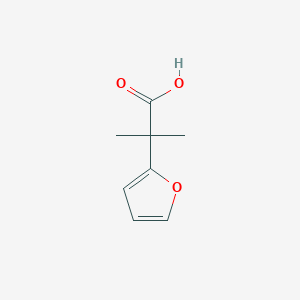
4-氟嘧啶
描述
Fluoropyrimidines are a general class of organic compounds where the substituents around a pyrimidine ring include at least one fluorine atom . They are often used as antimetabolites and anticancer medications . Some of the commonly used fluoropyrimidines include Capecitabine, Carmofur, Doxifluridine, Fluorouracil (5-FU), and Tegafur .
Synthesis Analysis
The synthesis of fluoropyrimidines, such as 5-Fluorouracil (5-FU), involves various methods, including the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution . The Gmeiner lab reported the synthesis of FUrd phosphoramidite by adapting the protection strategy used for Urd in automated RNA synthesis .
Molecular Structure Analysis
Fluoropyrimidines, like 5-FU, are pyrimidine analogs. The effects of fluorine on the biological activities of drug-like molecules result, in part, from fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation . The strength of the C–F bond and the relatively small size of fluorine relative to other potential substituents also play a role .
Chemical Reactions Analysis
Fluoropyrimidines are chemotherapeutic agents that confer great benefit to many patients with solid tumors, but their use is limited by cardiotoxicity in 1-19% of patients . The exact incidence and mechanisms of cardiotoxicity have yet to be elucidated .
Physical And Chemical Properties Analysis
Fluorouracil is a pyrimidine analog used to treat basal cell carcinomas, and as an injection in palliative cancer treatment . Its average weight is 130.0772 and its chemical formula is C4H3FN2O2 .
科学研究应用
Colorectal Cancer Treatment
Fluoropyrimidine (FP) drugs, including 4-Fluoropyrimidine, are central components of combination chemotherapy regimens for the treatment of colorectal cancer (CRC). FP-based chemotherapy has improved survival outcomes over the last several decades . The therapeutic benefit is derived from the optimization of dose and delivery .
Prodrug and Nanodelivery Strategies
To provide further advances in therapeutic efficacy, next-generation prodrugs and nanodelivery systems for FPs are being developed . This includes the use of FP DNA-based polymers (e.g., CF10) for the delivery of activated FP nucleotides as a nanodelivery approach .
Albumin-Mediated FP Delivery
Advances in albumin-mediated FP delivery show promise in CRC pre-clinical models . This approach could potentially improve the delivery and efficacy of FP drugs.
Development of Mesoporous Silica Nanoparticles
Mesoporous silica nanoparticles are being developed for FP delivery . These nanoparticles could enhance the delivery and absorption of FP drugs, improving their therapeutic effects.
Emulsion-Based Nanoparticles
Emulsion-based nanoparticles are another promising delivery system for FP drugs . They could potentially increase the bioavailability and therapeutic efficacy of these drugs.
Metal Nanoparticles
Metal nanoparticles are being explored for FP delivery . They could potentially enhance the stability, delivery, and therapeutic effects of FP drugs.
Hydrogel-Based Delivery
Hydrogel-based delivery systems are being developed for FP drugs . These systems could potentially improve the controlled release and therapeutic efficacy of these drugs.
Liposomes and Lipid Nanoparticles
Liposomes and lipid nanoparticles are promising delivery systems for FP drugs . They could potentially enhance the stability, delivery, and therapeutic effects of these drugs.
作用机制
Target of Action
The primary target of 4-Fluoropyrimidine, also known as Fluorouracil, is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .
Mode of Action
The main mechanism of action of 4-Fluoropyrimidine involves the formation of a covalently bound ternary complex. This complex is formed by the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS . This binding inhibits TS, thereby interfering with DNA synthesis .
Biochemical Pathways
The inhibition of TS leads to the depletion of deoxythymidine monophosphate (dTMP), which subsequently results in the depletion of deoxythymidine triphosphate (dTTP). This induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances in deoxynucleotide pools, particularly the dATP/dTTP ratio, are thought to severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .
Pharmacokinetics
Orally administered 4-Fluoropyrimidine has erratic absorption and nonlinear pharmacokinetics . When given as a prodrug and/or paired with a dihydropyrimidine dehydrogenase (dpd) inhibitor, the resultant 4-fluoropyrimidine has linear pharmacokinetics . DPD is the primary and rate-limiting enzyme involved in 4-Fluoropyrimidine metabolism .
Result of Action
The result of 4-Fluoropyrimidine’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This disruption of DNA synthesis and repair can lead to cell death, making 4-Fluoropyrimidine an effective chemotherapeutic agent .
Action Environment
The action, efficacy, and stability of 4-Fluoropyrimidine can be influenced by various environmental factors. For instance, the observed intrapatient variability in plasma levels of 4-Fluoropyrimidine may be due in part to the observed circadian variation of DPD activity in humans that results in variable plasma concentrations of the drug throughout the day during prolonged intravenous infusion . Furthermore, genetic factors, such as variations in genes implicated in 4-Fluoropyrimidine pharmacokinetics and pharmacodynamics, can increase the risk for 4-Fluoropyrimidine toxicity .
安全和危害
Fluoropyrimidines are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
未来方向
属性
IUPAC Name |
4-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2/c5-4-1-2-6-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCSZYVDLLOFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598921 | |
| Record name | 4-Fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoropyrimidine | |
CAS RN |
31462-55-2 | |
| Record name | 4-Fluoropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31462-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)












